molecular formula C10H12O2S B13151841 Benzene,1-ethenyl-4-(ethylsulfonyl)-

Benzene,1-ethenyl-4-(ethylsulfonyl)-

Cat. No.: B13151841
M. Wt: 196.27 g/mol
InChI Key: CJOMULSUEGMAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene,1-ethenyl-4-(ethylsulfonyl)-, also known as 1-(ethylsulfonyl)-4-vinylbenzene, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a benzene ring substituted with an ethenyl group and an ethylsulfonyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-ethenyl-4-(ethylsulfonyl)- typically involves the sulfonation of 4-vinylbenzene (styrene) with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzene,1-ethenyl-4-(ethylsulfonyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-ethenyl-4-(ethylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene,1-ethenyl-4-(ethylsulfonyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,1-ethenyl-4-(ethylsulfonyl)- involves its interaction with molecular targets through its functional groups. The ethenyl group can undergo polymerization reactions, while the ethylsulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1-ethenyl-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    Benzene,1-ethenyl-4-(propylsulfonyl)-: Similar structure but with a propylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

Benzene,1-ethenyl-4-(ethylsulfonyl)- is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and properties. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-ethenyl-4-ethylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3,5-8H,1,4H2,2H3

InChI Key

CJOMULSUEGMAMZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.